molecular formula C21H30O3 B057674 Cannabielsoin CAS No. 52025-76-0

Cannabielsoin

カタログ番号: B057674
CAS番号: 52025-76-0
分子量: 330.5 g/mol
InChIキー: RBEAVAMWZAJWOI-MTOHEIAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cannabielsoin is a natural product found in Cannabis sativa with data available.
Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

生化学分析

Biochemical Properties

Cannabielsoin is primarily recognized as an oxidation byproduct of cannabidiol (CBD) and a minor mammalian metabolite of CBD . The pharmacological interactions between this compound and cannabinoid receptors remain largely unexplored, particularly with respect to cannabinoid receptor type 1 (CB1) .

Cellular Effects

Endogenous and exogenous cannabinoids, including this compound, modulate many physiological and pathological processes by binding classical cannabinoid receptors 1 (CB1) or 2 (CB2) or non-cannabinoid receptors . They are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound remains incompletely understood at the molecular level . In brief, cannabinoids share a common initial pathway: tetraketide synthase (TKS), a type III polyketide synthase (PKS), catalyzes the sequential condensation of hexanoyl-CoA with three molecules of malonyl .

Temporal Effects in Laboratory Settings

This compound inhibited obsessive–compulsive behaviour in a time-dependent manner matching its pharmacokinetic profile . These data provide important information on the brain and plasma exposure of new phytocannabinoids and guidance for the most efficacious administration route and time points for determination of drug effects under in vivo conditions .

Dosage Effects in Animal Models

For instance, an oral dose of 2 mg/kg once a day and up to 20 mg/kg/ twice daily seemed well-tolerated and associated with mild side effects, both in healthy and diseased animals .

Metabolic Pathways

This compound is formed from cannabidiol as part of the metabolic process . A thorough understanding of their biosynthesis is required to engineer strains with specific cannabinoid profiles . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .

生物活性

Cannabielsoin (CBE) is a lesser-known cannabinoid primarily recognized as an oxidation product of cannabidiol (CBD). Recent studies have begun to elucidate its biological activity, particularly its interactions with cannabinoid receptors, which may have implications for therapeutic applications.

CBE is formed through the metabolic conversion of CBD, predominantly in the liver. In studies involving guinea pigs, CBE was identified as a novel metabolite produced by hepatic microsomal enzymes, with its formation being significantly less than that of 7-hydroxy-CBD, another major metabolite of CBD . The metabolic pathway highlights the complexity of cannabinoid biochemistry and suggests potential variances in efficacy and safety profiles depending on the metabolic products formed.

Table 1: Comparison of Cannabinoid Metabolites

MetaboliteFormation SourceRelative Abundance
This compound (CBE)CBD1/6 of 7-hydroxy-CBD
7-Hydroxy-CBDCBDMost abundant

Receptor Interaction Studies

Recent in vitro studies have focused on CBE's interaction with the CB1 receptor, a key player in the endocannabinoid system. CBE has been shown to act as a biased agonist at CB1, demonstrating distinct signaling pathways compared to other cannabinoids like Δ9-THC and CBD.

  • Agonist Activity : CBE exhibits agonist properties with an effective concentration (EC50) of 3.72 µM in cAMP assays. This indicates its ability to activate G-protein signaling pathways effectively .
  • Antagonist Activity : At higher concentrations (above 1.34 µM), CBE can also function as an antagonist, reducing the agonistic effects induced by other cannabinoids such as CP55940 .

Table 2: CBE Biological Activity Summary

Activity TypeEC50 ConcentrationMechanism
Agonist3.72 µMG-protein activation
Antagonist>1.34 µMInhibition of agonist activity

Observational Findings

  • Anxiety Reduction : In a cohort study involving 72 adults with anxiety disorders, 79.2% experienced decreased anxiety scores after CBD treatment.
  • Sleep Improvement : Approximately 66.7% reported improved sleep quality within the same timeframe.

These findings underscore the potential for cannabinoids like CBE to contribute positively to mental health interventions.

科学的研究の応用

Introduction to Cannabielsoin (CBE)

This compound (CBE) is a novel metabolite of cannabidiol (CBD), identified primarily in mammalian systems. It has garnered attention due to its potential biological activities and implications for therapeutic applications. This article explores the scientific research applications of CBE, highlighting its pharmacological properties, receptor interactions, and potential therapeutic uses based on recent findings.

Formation and Identification

CBE is formed from CBD through metabolic processes involving cytochrome P-450 enzymes. Studies have shown that the formation of CBE requires NADPH and molecular oxygen, with significant activity observed in the liver microsomes of guinea pigs, followed by mice, rabbits, and rats . The identification of CBE as a metabolite of CBD opens avenues for understanding its role in the pharmacodynamics of cannabis compounds.

Receptor Interactions

Recent research indicates that CBE interacts with cannabinoid receptors, particularly CB1. In vitro studies demonstrate that CBE acts as an agonist at CB1 receptors with an effective concentration (EC50) of 3.7 µM in cAMP assays. However, it exhibits antagonist properties at higher concentrations in β-arrestin assays, suggesting a complex pharmacological profile . This dual behavior highlights CBE's potential as a tool for dissecting cannabinoid signaling pathways.

Pain Management

CBE's interaction with cannabinoid receptors suggests potential applications in pain management. Cannabinoids have been historically recognized for their analgesic properties, and CBE may contribute to these effects through its modulation of the endocannabinoid system. Evidence supports the use of cannabinoids in managing chronic pain conditions, which could extend to CBE as a therapeutic agent .

Anti-Inflammatory Effects

Cannabinoids are known for their anti-inflammatory properties, and CBE may play a role in this domain. Research indicates that CBD can modulate inflammatory pathways, and as a metabolite of CBD, CBE could similarly influence these processes. This application is particularly relevant for conditions characterized by chronic inflammation .

Neuroprotective Properties

Emerging studies suggest that cannabinoids can exert neuroprotective effects, potentially benefiting neurological disorders. The ability of CBE to interact with CB1 receptors may contribute to neuroprotection by modulating neurotransmitter release and reducing oxidative stress within neural tissues . Further research is needed to explore these effects specifically attributed to CBE.

Recent Studies on CBE

  • Pharmacological Characterization : A study published in MDPI explored the pharmacological activity of CBE, revealing its agonistic activity at CB1 receptors and its unique ability to act as an antagonist under certain conditions . This study provides foundational knowledge for future research into the therapeutic potential of CBE.
  • Metabolic Pathways : Research conducted on the metabolic pathways involving CBD has highlighted the significance of metabolites like CBE in understanding the overall efficacy of cannabis-based treatments. The identification of CBE as a product of CBD metabolism underscores its relevance in therapeutic contexts .
  • Potential for Drug Development : As interest in cannabinoids grows within pharmaceutical research, compounds like CBE represent promising candidates for developing new therapies targeting pain relief and inflammation management .

化学反応の分析

Biological Formation

Cannabielsoin can be formed in vivo through the biotransformation of CBD .

  • The enzyme activity of CBE formation has been found in hepatic microsomes and requires nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen, with an optimal pH of around 7.3 .
  • Cytochrome P-450 is involved in this process. The microsomal CBE-forming activities vary among species, with the following order: guinea pig > mouse ≧ rabbit ≧ rat .
  • CBD can be biotransformed to 1S, 2R-epoxy-CBD with a hepatic microsomal monooxygenase system that includes cytochrome P-450, and then the epoxide is immediately converted to CBE .

Chemical Reactions

  • Oxidation: CBD can undergo oxidation to produce CBE .
  • Metabolism: In mammals, CBE is a minor metabolite of CBD .
  • Acid-Catalyzed Reactions: Several transformed products can be produced after the acidic reaction of CBD .
  • Epoxidation: In one study, a product was initially proposed to be the 1R,2S-cannabidiol epoxide but was later reassigned as this compound (CBE) through NMR and synthetic chemistry methods .
  • Degradation: CBD can degrade in e-liquid solutions at ambient temperatures in both dark and light conditions, leading to the formation of potentially undesirable products .
    • During mass spectral analysis, CBE shows a neutral loss of 18 Da, corresponding to the loss of an H2O molecule, resulting in the ion [M–H2O + H]+ m/z 313.2166 .

Reaction Yields and Selectivity

Reaction yields in the synthesis of CBE derivatives can vary .

  • The Prilezhaev epoxidation, using 3-chlorobenzoperoxoic acid (m-CPBA), can afford a 74% yield of epoxide .
  • In one instance, the major product matching published spectra was produced in only 24% yield, accompanied by intractable polar material with incomplete conversion after 48 hours .

Spectral Data

Notable in NMR analysis for CBE is the C2 13C signal resonating far downfield at 82.3 ppm, which is inconsistent with an epoxide functionality .

特性

IUPAC Name

(5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEAVAMWZAJWOI-MTOHEIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966364
Record name Cannabielsoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52025-76-0
Record name Cannabielsoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabielsoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIELSOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ERD6V6652
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabielsoin
Reactant of Route 2
Cannabielsoin
Reactant of Route 3
Cannabielsoin
Reactant of Route 4
Cannabielsoin
Reactant of Route 5
Cannabielsoin
Reactant of Route 6
Cannabielsoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。